molecular formula C6H8F3N B13591223 4,4,4-Trifluoro-2,2-dimethylbutanenitrile

4,4,4-Trifluoro-2,2-dimethylbutanenitrile

Cat. No.: B13591223
M. Wt: 151.13 g/mol
InChI Key: CRJCCJXMKBCEJD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutanenitrile is an organic compound characterized by the presence of trifluoromethyl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutanenitrile typically involves the introduction of trifluoromethyl groups into a butanenitrile framework. One common method involves the reaction of 2,2-dimethylbutanenitrile with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Oxidizing Agents: Potassium permanganate (KMnO4) can be used for the oxidation of nitriles to carboxylic acids.

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutanenitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2,2-dimethylbutanenitrile is unique due to its combination of trifluoromethyl and nitrile groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c1-5(2,4-10)3-6(7,8)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJCCJXMKBCEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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